Benidipine5-(1-Benzylpiperidin-3-yl)
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Overview
Description
Benidipine 5-(1-Benzylpiperidin-3-yl) is a compound that belongs to the class of dihydropyridine calcium channel blockers. It is primarily used as an antihypertensive agent to manage high blood pressure. This compound is known for its ability to block L-, T-, and N-type calcium channels, providing reno- and cardioprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benidipine 5-(1-Benzylpiperidin-3-yl) involves multiple stepsThe reaction conditions typically involve the use of solvents like chloroform, DMSO, and methanol .
Industrial Production Methods
Industrial production of Benidipine 5-(1-Benzylpiperidin-3-yl) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Benidipine 5-(1-Benzylpiperidin-3-yl) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylpiperidinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Benidipine 5-(1-Benzylpiperidin-3-yl) .
Scientific Research Applications
Benidipine 5-(1-Benzylpiperidin-3-yl) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on calcium channels in cellular models.
Medicine: Investigated for its potential in treating cardiovascular diseases.
Industry: Utilized in the development of new antihypertensive drugs
Mechanism of Action
Benidipine 5-(1-Benzylpiperidin-3-yl) exerts its effects by blocking L-, T-, and N-type calcium channels. This action reduces calcium influx into cells, leading to vasodilation and decreased blood pressure. Additionally, it acts as an antagonist of the mineralocorticoid receptor, providing further cardiovascular benefits .
Comparison with Similar Compounds
Similar Compounds
Amlodipine: Another dihydropyridine calcium channel blocker used for hypertension.
Nifedipine: Known for its rapid onset of action in treating high blood pressure.
Felodipine: Similar in structure but with different pharmacokinetic properties.
Uniqueness
Benidipine 5-(1-Benzylpiperidin-3-yl) is unique due to its triple calcium channel blocking activity (L-, T-, and N-type), which is not commonly found in other dihydropyridine calcium channel blockers. This unique property provides enhanced reno- and cardioprotective effects .
Properties
Molecular Formula |
C39H44N4O6 |
---|---|
Molecular Weight |
664.8 g/mol |
IUPAC Name |
bis(1-benzylpiperidin-3-yl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C39H44N4O6/c1-27-35(38(44)48-33-18-10-20-41(25-33)23-29-12-5-3-6-13-29)37(31-16-9-17-32(22-31)43(46)47)36(28(2)40-27)39(45)49-34-19-11-21-42(26-34)24-30-14-7-4-8-15-30/h3-9,12-17,22,33-34,37,40H,10-11,18-21,23-26H2,1-2H3 |
InChI Key |
DLFLWFSYGGPXHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC5CCCN(C5)CC6=CC=CC=C6 |
Origin of Product |
United States |
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